molecular formula C20H11Cl3N2O3S B2935126 (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione CAS No. 406200-16-6

(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B2935126
CAS No.: 406200-16-6
M. Wt: 465.73
InChI Key: LEDWWOKLVRIRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative characterized by a bicyclic core substituted with chlorinated aryl groups and a 1,3-thiazolyl moiety. Pyrrolidine-2,3-diones are known for their diverse pharmacological applications, including antimicrobial, antifungal, and anticancer activities, often modulated by substituent variations .

Synthetic routes for analogous pyrrolidine-2,3-diones typically involve condensation reactions of substituted pyrrolinones with amines or thiols under reflux conditions, as demonstrated in the synthesis of 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione using methylamine and ethanol . The presence of electron-withdrawing groups (e.g., chlorine) in the target compound likely enhances its stability and reactivity compared to methoxy- or alkyl-substituted analogs .

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3N2O3S/c21-11-3-1-10(2-4-11)17(26)15-16(13-6-5-12(22)9-14(13)23)25(19(28)18(15)27)20-24-7-8-29-20/h1-9,16,26H/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDCIEFWFMDMCM-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=C(C=C(C=C4)Cl)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=C(C=C(C=C4)Cl)Cl)/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the thiazole ring and the chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s bioactivity and physicochemical properties can be contextualized by comparing it to pyrrolidine-2,3-dione derivatives with modified substituents (Table 1).

Table 1: Structural and Functional Comparison of Pyrrolidine-2,3-Dione Derivatives

Compound Name Substituents (Positions 4, 5, and 1) Molecular Weight (g/mol) Key Properties
Target Compound 4: (4-Chlorophenyl)-hydroxymethylidene
5: 2,4-Dichlorophenyl
1: 1,3-Thiazol-2-yl
469.71* High lipophilicity (Cl substituents), potential antimicrobial activity
(4E)-5-(3,4-Dimethoxyphenyl)-1-(3-Methoxypropyl) analog 4: (4-Chlorophenyl)-hydroxymethylidene
5: 3,4-Dimethoxyphenyl
1: 3-Methoxypropyl
445.89 Reduced electronegativity (methoxy groups); lower bioavailability due to increased polarity
(4E)-5-(2,4-Dimethoxyphenyl)-1-Propenyl analog 4: Hydroxy-(4-Methylphenyl)methylidene
5: 2,4-Dimethoxyphenyl
1: Propenyl
423.45* Enhanced solubility (methoxy groups); moderate antifungal activity
(4E)-5-(4-Fluorophenyl)-1-(Pyridin-3-ylmethyl) analog 4: Hydroxy-(4-Methylphenyl)methylidene
5: 4-Fluorophenyl
1: Pyridin-3-ylmethyl
402.42 Fluorine improves metabolic stability; pyridinylmethyl enhances CNS penetration

*Calculated based on molecular formulas from cited evidence.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups : Chlorine substituents (target compound) increase lipophilicity and membrane permeability compared to methoxy or methyl groups . This correlates with higher antimicrobial potency in chlorinated derivatives .

Heterocyclic Moieties : The 1,3-thiazol-2-yl group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) due to sulfur’s electronegativity and aromaticity, a feature absent in propenyl or pyridinylmethyl analogs .

Hydrogen Bonding: The hydroxymethylidene group facilitates hydrogen bonding, improving solubility compared to non-hydroxylated analogs .

Research Findings and Bioactivity

Antimicrobial Activity

Chlorinated pyrrolidine-2,3-diones exhibit broad-spectrum antimicrobial activity. For example, 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The target compound’s 2,4-dichlorophenyl group likely amplifies this activity by disrupting bacterial membrane integrity .

Computational Predictions

Molecular docking studies of similar compounds suggest that chlorinated aryl groups interact with hydrophobic pockets in bacterial enzymes (e.g., dihydrofolate reductase), while the thiazolyl moiety participates in π-π stacking . These interactions are less pronounced in methoxy-substituted analogs .

Biological Activity

The compound (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H15Cl2N3O3S
  • Molecular Weight : 426.31 g/mol

Antitumor Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antitumor activity. The specific compound has been shown to inhibit cell proliferation in various cancer cell lines. A study conducted by demonstrated that the compound effectively reduced the viability of breast cancer cells through apoptosis induction.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound was highlighted in studies focusing on its ability to inhibit pro-inflammatory cytokines. For instance, it was found to significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests a mechanism where the compound modulates inflammatory pathways, particularly through the NF-κB signaling pathway .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, this compound has demonstrated antimicrobial effects against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting bacterial growth .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes involved in inflammatory processes.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells which leads to programmed cell death.
  • Modulation of Signaling Pathways : The inhibition of NF-κB and other signaling pathways plays a crucial role in its anti-inflammatory effects.

Case Study 1: Antitumor Efficacy

A recent study assessed the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. The study also noted morphological changes consistent with apoptosis, such as cell shrinkage and nuclear condensation.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects against neuroinflammation induced by MPTP in murine models. Treatment with the compound resulted in a significant reduction in glial activation and improved behavioral outcomes in treated mice compared to controls .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntitumorSignificantInduction of apoptosis
Anti-inflammatoryHighInhibition of NO and TNF-α
AntimicrobialModerateDisruption of bacterial membranes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.